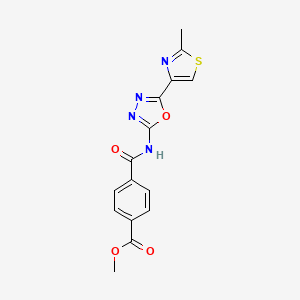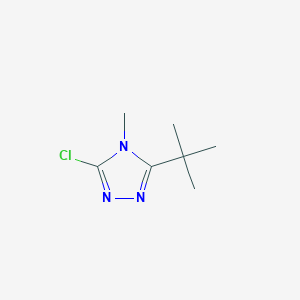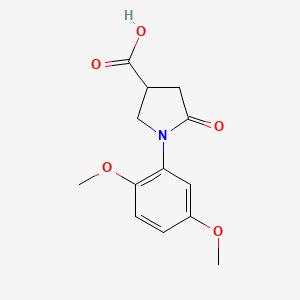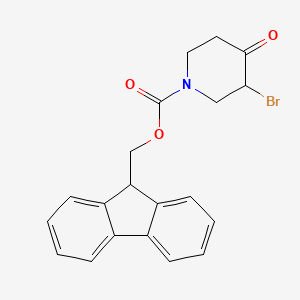
Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methylthiazolyl group, an oxadiazolyl group, a carbamoyl group, and a benzoate group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings (thiazole and oxadiazole) and functional groups (carbamoyl and benzoate) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The thiazole and oxadiazole rings might undergo electrophilic substitution reactions, while the carbamoyl and benzoate groups could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study focused on the synthesis of 1,3,4-Oxadiazole derivatives, including compounds similar to Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate. These compounds demonstrated significant biological activity, with IC50 values indicating potential efficacy in certain biological applications (Kareem et al., 2021).
Mesomorphic Behaviour and Photo-luminescent Property
- Research on 1,3,4-oxadiazole derivatives, such as Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, revealed their potential in creating materials with unique mesomorphic and photoluminescent properties. This suggests applications in materials science, particularly in the development of new types of liquid crystals and photoluminescent materials (Han et al., 2010).
Corrosion Inhibition Properties
- A study demonstrated the application of 1,3,4-oxadiazole derivatives in corrosion inhibition. This suggests that compounds like Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate could be effective in protecting materials like mild steel from corrosion, especially in acidic environments. This has significant implications for industrial applications (Ammal et al., 2018).
Structural Characterization for Drug Development
- Another research focus has been on the structural characterization of oxadiazole derivatives, including compounds similar to Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate. This has implications in the development of non-peptide angiotensin receptor antagonists, highlighting potential pharmaceutical applications (Meyer et al., 2003).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as solubility and chemical structure can influence the action of thiazole derivatives .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-16-11(7-24-8)13-18-19-15(23-13)17-12(20)9-3-5-10(6-4-9)14(21)22-2/h3-7H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDGMHLOOYZYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2826732.png)
![1-(furan-2-ylmethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2826733.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)
![6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2826739.png)


![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2826745.png)


![ethyl (2E)-2-(isonicotinoylimino)-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2826750.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826753.png)
![2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2826754.png)